catecolas

Catechols, also known as hydroquinones, are a class of organic compounds with two adjacent hydroxyl groups (-OH) attached to a benzene ring. The general structure can be represented as:

\[ \text{Ar-}OH-CH_2-\text{OH} \]

where Ar represents an aryl group, typically a phenyl ring. Catechols are widely used in various applications due to their unique chemical properties and reactivity.

In the field of chemistry, catechols serve as essential intermediates in the synthesis of numerous organic compounds, including dyes, pharmaceuticals, and polymer precursors. They also exhibit significant biological activities, such as antioxidant and antiviral properties, making them valuable for research in biomedicine.

Due to their redox properties, catechols can undergo both oxidation and reduction reactions, which contribute to their versatile applications in environmental remediation, catalysis, and electrochemistry. Furthermore, the presence of hydroxyl groups makes catechols susceptible to various chemical modifications, enhancing their potential for diverse functionalization.

Overall, catechols are indispensable in chemical research and industrial processes, offering a broad spectrum of applications across multiple disciplines.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

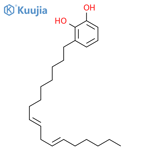

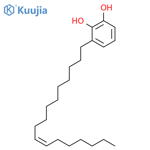

|

1,2-Benzenediol, 3-(8,11-heptadecadienyl)- | 5130-56-3 | C23H36O2 |

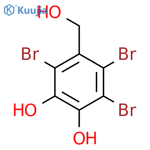

|

1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- | 52897-67-3 | C7H5Br3O3 |

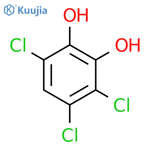

|

3,4,6-Trichlorocatechol | 32139-72-3 | C6H3Cl3O2 |

|

3,4-Dihydroxybenzyl alcohol | 3897-89-0 | C7H8O3 |

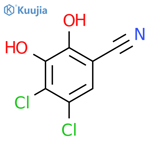

|

Benzonitrile,4,5-dichloro-2,3-dihydroxy- | 73275-91-9 | C7H3Cl2NO2 |

|

1,2-Benzenediol, 4-(8,11,13-pentadecatrienyl)-, (Z,E,Z)- | 89838-24-4 | C21H30O2 |

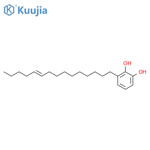

|

1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- | 89838-23-3 | C23H38O2 |

|

1,2-Benzenediol,3-(10Z)-10-pentadecen-1-yl- | 83532-37-0 | C21H34O2 |

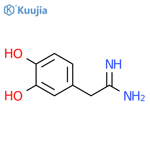

|

2-(3,4-dihydroxyphenyl)ethanimidamide | 87112-04-7 | C8H10N2O2 |

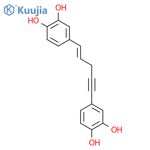

|

1,2-Benzenediol,4,4'-[(1E)-1-penten-4-yne-1,5-diyl]bis- | 83644-00-2 | C17H14O4 |

Literatura Relacionada

-

Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248

-

Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073

-

Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369

-

Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459

-

Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761

Fornecedores recomendados

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Essenoi Fine Chemical Co., LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shaanxi pure crystal photoelectric technology co. LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hunan Well Medicine Synthesis Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados